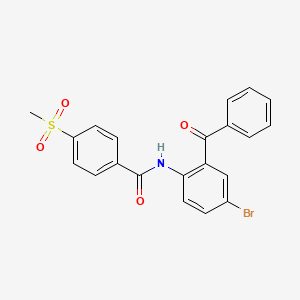
TNF-alpha-IN-1
描述
Tumor necrosis factor alpha inhibitor 1 (TNF-alpha-IN-1) is a small molecule inhibitor that targets tumor necrosis factor alpha, a cytokine involved in systemic inflammation and is part of the body’s immune response. Tumor necrosis factor alpha plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases, making inhibitors like this compound valuable in therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TNF-alpha-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route often includes:
Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and specificity to tumor necrosis factor alpha.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
化学反应分析
Types of Reactions
TNF-alpha-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Substitution: Substitution reactions are employed to introduce or replace functional groups, tailoring the compound’s properties
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated reagents and catalysts such as palladium on carbon are often utilized
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic applications .
科学研究应用
TNF-alpha-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of tumor necrosis factor alpha and its effects on various chemical pathways.
Biology: Employed in cell culture studies to investigate the role of tumor necrosis factor alpha in cellular processes such as apoptosis and inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and in the study of drug interactions and pharmacokinetics .
作用机制
TNF-alpha-IN-1 exerts its effects by binding to tumor necrosis factor alpha, preventing it from interacting with its receptors on the cell surface. This inhibition blocks the downstream signaling pathways that lead to inflammation and immune responses. The primary molecular targets include tumor necrosis factor receptor 1 and tumor necrosis factor receptor 2, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases pathways .
相似化合物的比较
Similar Compounds
Infliximab: A monoclonal antibody that targets tumor necrosis factor alpha.
Adalimumab: Another monoclonal antibody with similar targets.
Etanercept: A fusion protein that acts as a decoy receptor for tumor necrosis factor alpha
Uniqueness of TNF-alpha-IN-1
This compound is unique due to its small molecule nature, which allows for oral administration and potentially better tissue penetration compared to larger biologics like monoclonal antibodies. This makes it a promising candidate for developing new therapeutic agents with improved pharmacokinetic properties .
Conclusion
This compound is a significant compound in the field of inflammation and autoimmune disease research. Its unique properties and wide range of applications make it a valuable tool for scientists and a potential therapeutic agent for various diseases. Further research and development could lead to new and improved treatments for conditions involving tumor necrosis factor alpha.
属性
IUPAC Name |
2-chloro-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c17-6-12(22)18-7-8-2-1-3-9-13(8)16(25)20(15(9)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAYWKDMFVKUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-methoxyethyl]ethanediamide](/img/structure/B2480011.png)
![1-phenyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2480013.png)

![8-methoxy-5-(3-methylbenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)




![N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2480027.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)


![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)
